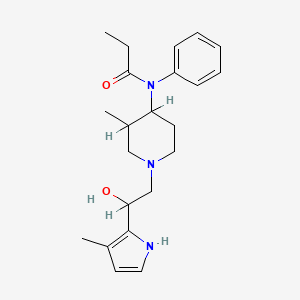
Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenyl- is a complex organic compound that features a unique combination of functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenyl- typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the pyrrole moiety, and finally the attachment of the phenyl group. Common reagents used in these steps include reducing agents, oxidizing agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production.
化学反応の分析
Types of Reactions
Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amide group may produce an amine.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.
Medicine
In medicine, Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenyl- may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties could make it valuable in various manufacturing processes.
作用機序
The mechanism of action of Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity.
類似化合物との比較
Similar Compounds
- Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenyl-
- Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-benzyl-
- Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-tolyl-
Uniqueness
The uniqueness of Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenyl- lies in its specific combination of functional groups and structural features. This makes it distinct from other similar compounds and may confer unique properties and applications.
特性
CAS番号 |
156724-45-7 |
|---|---|
分子式 |
C22H31N3O2 |
分子量 |
369.5 g/mol |
IUPAC名 |
N-[1-[2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl]-3-methylpiperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C22H31N3O2/c1-4-21(27)25(18-8-6-5-7-9-18)19-11-13-24(14-17(19)3)15-20(26)22-16(2)10-12-23-22/h5-10,12,17,19-20,23,26H,4,11,13-15H2,1-3H3 |
InChIキー |
MQTHRMLXQJYOHK-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N(C1CCN(CC1C)CC(C2=C(C=CN2)C)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide](/img/structure/B12697119.png)
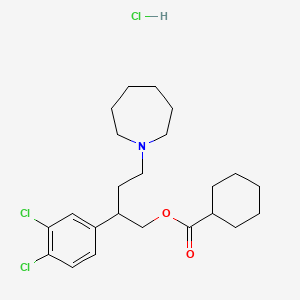
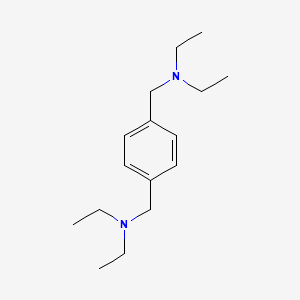
![2-[3-(hexylthio)-1H-1,2,4-triazol-1-yl]-1-(2-hydroxyphenyl)ethan-1-one](/img/structure/B12697146.png)



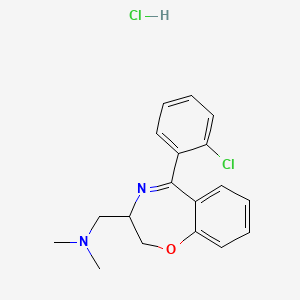


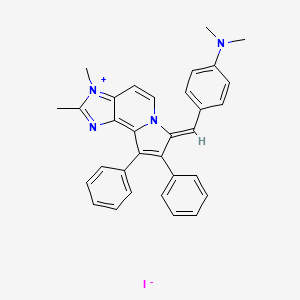
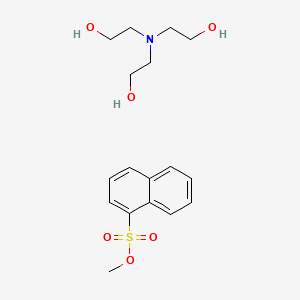
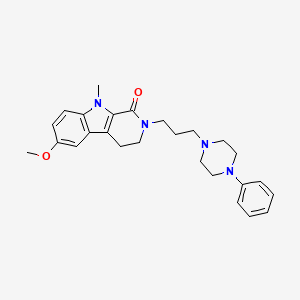
![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12697205.png)
